Bromeosin disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

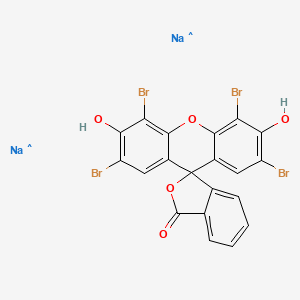

Bromeosin disodium, also known as disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate, is a red crystalline dye. It is a derivative of eosin, a compound first discovered by Heinrich Caro in 1871. This compound is primarily used as an acid dye for producing a blood-red color in various materials such as silk, wool, paper, leather, and cotton . It is also utilized as a histological stain, a cosmetic colorant, and a colorant in red inks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromeosin disodium is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination. The product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and fluorescein, with strict control over reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried to obtain the red crystalline dye .

Chemical Reactions Analysis

Types of Reactions

Bromeosin disodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different brominated derivatives.

Reduction: Reduction reactions can lead to the formation of less brominated compounds.

Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Higher brominated derivatives.

Reduction: Less brominated or de-brominated compounds.

Substitution: Halogen-exchanged derivatives.

Scientific Research Applications

Bromeosin disodium has a wide range of applications in scientific research:

Chemistry: Used as a photosensitizer in photocatalytic reactions and as a dye in various analytical techniques.

Biology: Employed as a histological stain to highlight cellular structures in tissue samples.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized as a colorant in textiles, inks, and cosmetics.

Mechanism of Action

Bromeosin disodium exerts its effects primarily through its ability to absorb light and transfer energy. In photocatalytic reactions, it acts as an electron transfer agent, facilitating the formation of reactive oxygen species that drive chemical transformations . In biological applications, its staining properties are due to its affinity for cellular components, allowing it to highlight specific structures under a microscope .

Comparison with Similar Compounds

Similar Compounds

Eosin Y: A closely related compound with similar staining properties but a slightly different molecular structure.

Fluorescein: The parent compound of bromeosin disodium, used widely as a fluorescent dye.

Rhodamine B: Another xanthene dye with similar applications in staining and fluorescence.

Uniqueness

This compound is unique due to its high bromine content, which enhances its staining properties and makes it particularly useful in applications requiring strong color contrast. Its ability to act as both an energy transfer and electron transfer agent also sets it apart from other similar compounds .

Properties

Molecular Formula |

C20H8Br4Na2O5 |

|---|---|

Molecular Weight |

693.9 g/mol |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |

InChI Key |

WUMPFXDWXTYERP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.